![molecular formula C17H14ClN3O3S2 B3004507 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate CAS No. 400074-48-8](/img/structure/B3004507.png)
4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate is a chemical entity that appears to be a derivative of 1,3,4-thiadiazole, a heterocyclic compound containing a thiadiazole ring. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of a 4-methoxybenzyl group suggests modifications that could impact the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related 4-methoxybenzyl derivatives has been explored in various studies. For instance, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters has been achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), which suggests a method for introducing or removing protective groups in the synthesis of complex molecules . Additionally, a series of compounds with various substitutions on imidazo[2,1-b][1,3,4]thiadiazole, a core similar to the thiadiazole ring in the compound of interest, has been synthesized, indicating the versatility of the thiadiazole scaffold in chemical synthesis .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure analysis of a related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]thiadiazole, revealed intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the stability and reactivity of the molecule . These interactions are likely to be present in the compound of interest, influencing its molecular conformation and properties.
Chemical Reactions Analysis
Thiadiazole derivatives undergo a range of chemical reactions, including regioselective O-demethylation and dehydrative cyclization, as demonstrated in the synthesis of 1,3,4-thiadiazoles from thiosemicarbazides . These reactions are important for modifying the thiadiazole core and introducing various functional groups, which can significantly alter the chemical behavior of the resulting compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxybenzyl derivatives and thiadiazole compounds are influenced by their molecular structures. The presence of methoxy and benzyl groups can affect the compound's solubility, stability, and reactivity. The intermolecular interactions observed in crystal structure analyses suggest that these compounds may have solid-state properties conducive to the formation of supramolecular networks . The reactivity of the thiadiazole ring, as seen in the regioselective reactions, also plays a role in the compound's chemical properties .
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications :
- A study by Hovsepyan et al. (2014) described the synthesis of compounds similar to 4-methoxybenzyl N-{5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazol-4-yl}carbamate and their potential applications in organic chemistry. This work focused on intermolecular cyclization processes and the reactions of S-alkylation and aminomethylation (Hovsepyan, T. R., Dilanyan, S. V., Minasyan, N. S., & Melik-Ohanjanyan, R. G., 2014).
Photodynamic Therapy in Cancer Treatment :
- A 2020 study by Pişkin, Canpolat, and Öztürk explored the use of similar compounds in photodynamic therapy for cancer treatment. They synthesized new zinc phthalocyanine derivatives with potential applications as Type II photosensitizers, indicating the broader relevance of such compounds in therapeutic contexts (Pişkin, M., Canpolat, E., & Öztürk, Ö., 2020).
Antileukemic and Antimicrobial Activities :
- Choodamani et al. (2020) synthesized a series of compounds including 4-methoxybenzyl derivatives and investigated their potential cytotoxic activity against various leukemia cell lines. They found that certain derivatives exhibited significant cytotoxic effects, suggesting their utility in developing antileukemic therapies (Choodamani, B., Cano Hernandez, K. C., Kumar, S., Tony, A. M., Schiaffino Bustamante, A. Y., Aguilera, R., Schols, D., Mohan, C. G., & Karki, S., 2020).
Anti-viral Research :
- Chen et al. (2010) synthesized derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which are structurally related to the compound . These derivatives demonstrated certain anti-tobacco mosaic virus activities, indicating potential applications in antiviral research (Chen, Z., Xu, W., Liu, K., Yang, S., Fan, H., Bhadury, P. S., Hu, D., & Zhang, Y., 2010).
Propriétés
IUPAC Name |
(4-methoxyphenyl)methyl N-[5-(4-chlorophenyl)sulfanylthiadiazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S2/c1-23-13-6-2-11(3-7-13)10-24-17(22)19-15-16(26-21-20-15)25-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFLAPTWBAJXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC2=C(SN=N2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B3004428.png)
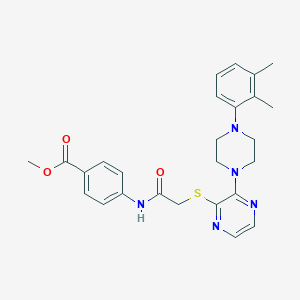
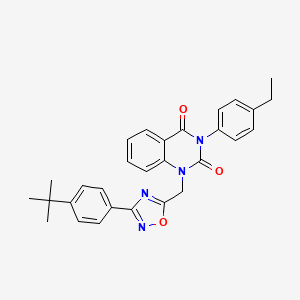
![2-({4-[(4-{[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3004431.png)
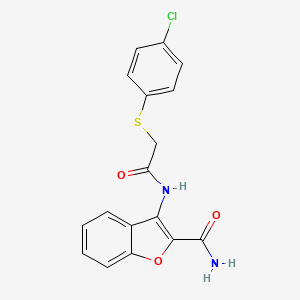
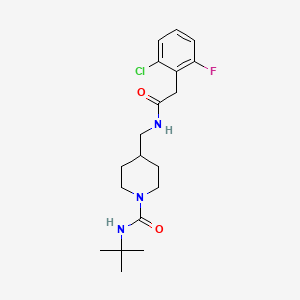
![3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride](/img/structure/B3004434.png)
![N-(3-imidazol-1-ylpropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide](/img/structure/B3004436.png)

![1-(1,3-Benzodioxol-5-yl)-3-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea](/img/structure/B3004439.png)

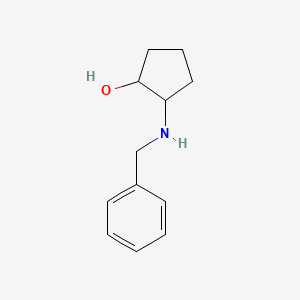
![2-Chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetamide](/img/structure/B3004444.png)